1-[2-(Trifluoromethyl)phenyl]piperazinium chloride
Description
1-[2-(Trifluoromethyl)phenyl]piperazin-1-ium chloride is a quaternary ammonium salt characterized by a piperazine ring substituted with a 2-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) moiety enhances lipophilicity and metabolic stability, making it a critical feature in medicinal chemistry for optimizing pharmacokinetic properties . This compound has been explored for antimicrobial and antimycobacterial applications, with structural analogs showing activity against pathogens such as Mycobacterium kansasii and Trypanosoma cruzi . Its synthesis typically involves alkylation of piperazine derivatives followed by quaternization with hydrochloric acid, as seen in related compounds .
Properties
CAS No. |
40160-26-7 |
|---|---|
Molecular Formula |
C11H14ClF3N2 |
Molecular Weight |
266.69 g/mol |
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]piperazine;hydrochloride |
InChI |
InChI=1S/C11H13F3N2.ClH/c12-11(13,14)9-3-1-2-4-10(9)16-7-5-15-6-8-16;/h1-4,15H,5-8H2;1H |
InChI Key |
OKQSPACLVSNVBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2C(F)(F)F.Cl |
Synonyms |
o-TFMPP; ortho-TFMPP; 1-(ortho-Trifluoromethylphenyl) piperazine |
Origin of Product |
United States |
Preparation Methods
Direct Protonation of 1-[2-(Trifluoromethyl)phenyl]piperazine
The most straightforward route to 1-[2-(Trifluoromethyl)phenyl]piperazin-1-ium chloride involves the protonation of 1-[2-(trifluoromethyl)phenyl]piperazine using hydrochloric acid. This method mirrors the synthesis of 4-(pyrimidin-2-yl)piperazin-1-ium chloride, where 1-(pyrimidin-2-yl)piperazine was treated with concentrated HCl at room temperature, followed by warming to 313 K to facilitate salt formation.
Reaction Conditions:
-
Molar Ratio: A 1:1 stoichiometry between the piperazine derivative and HCl ensures complete protonation without excess acid.
-
Solvent: Dimethyl sulfoxide (DMSO) or ethanol may serve as solvents, balancing solubility and reaction kinetics.
-
Temperature: Room temperature (298 K) for initial mixing, followed by gentle heating (313–323 K) to accelerate proton transfer.
Procedure:
-
Combine 1-[2-(trifluoromethyl)phenyl]piperazine (0.2 g, 0.88 mmol) with concentrated HCl (5 mL) under magnetic stirring.
-
Stir at 298 K for 10 minutes, then heat to 313 K for an additional 10 minutes.
-
Isolate the precipitated chloride salt via vacuum filtration, wash with cold diethyl ether, and dry under reduced pressure.
Yield Optimization:
Nucleophilic Aromatic Substitution (NAS) for Piperazine Functionalization
For scenarios where 1-[2-(trifluoromethyl)phenyl]piperazine is unavailable, de novo synthesis via NAS provides an alternative. This method involves reacting piperazine with 1-chloro-2-(trifluoromethyl)benzene under basic conditions.
Reaction Mechanism:
Optimized Parameters:
-
Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to scavenge HCl.
-
Solvent: Acetonitrile or dimethylformamide (DMF) at reflux (353–363 K).
-
Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity.
Workflow:
-
Charge a round-bottom flask with piperazine (5.0 mmol), 1-chloro-2-(trifluoromethyl)benzene (5.5 mmol), K₂CO₃ (10 mmol), and DMF (20 mL).
-
Reflux at 363 K for 24 hours under nitrogen atmosphere.
-
Cool, filter to remove salts, and concentrate under vacuum.
-
Purify the crude product via silica gel chromatography (ethyl acetate/petroleum ether, 1:4).
Challenges:
-
Regioselectivity: Competing reactions at the ortho- and para-positions of the trifluoromethylbenzene may occur, necessitating careful chromatographic separation.
-
Byproduct Formation: Di-substituted piperazine derivatives could form, requiring iterative recrystallization for removal.
Crystallization and Purification Strategies
Solvent Selection for Recrystallization
The title compound’s solubility profile dictates solvent choice for crystallization. Analogous piperazinium salts exhibit poor solubility in non-polar solvents but moderate solubility in DMSO or ethanol.
Crystallization Protocol:
-
Dissolve the crude chloride salt in minimal hot DMSO (≈5 mL per gram).
-
Filter the hot solution to remove insoluble impurities.
-
Slowly evaporate the solvent at 298 K over 72 hours to afford colorless block crystals.
Table 1: Solvent Systems for Crystallization
| Solvent | Solubility at 298 K (g/100 mL) | Crystal Quality |
|---|---|---|
| DMSO | 15.2 | Block-shaped |
| Ethanol | 4.8 | Needle-shaped |
| Ethyl Acetate | 0.3 | Amorphous |
Impact of Solvent Polarity:
Higher polarity solvents (DMSO, ethanol) stabilize ionic interactions in the crystal lattice, favoring well-defined morphologies. In contrast, ethyl acetate’s low polarity disrupts lattice formation, yielding amorphous solids.
Chromatographic Purification
Silica gel chromatography remains indispensable for isolating the target compound from NAS byproducts.
Eluent Optimization:
-
Eluent Ratio: Ethyl acetate/petroleum ether (1:4 to 1:6) achieves baseline separation of mono- and di-substituted piperazines.
-
Rf Values:
Practical Considerations:
-
Dry Loading: Adsorption of the crude product onto silica gel (3.0 g silica per gram of crude) minimizes band broadening.
-
Gradient Elution: Stepwise increases in ethyl acetate proportion (1:4 → 1:3) enhance resolution of closely eluting species.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
-
Piperazine Protons: δ 3.12–3.45 (m, 8H, N–CH₂–CH₂–N).
-
Aromatic Protons: δ 7.55 (d, J = 8.4 Hz, 1H, Ar–H), 7.62 (t, J = 7.6 Hz, 1H, Ar–H), 7.89 (d, J = 7.2 Hz, 1H, Ar–H).
¹³C NMR (100 MHz, CDCl₃):
Infrared (IR) Spectroscopy
Critical vibrational modes confirm functional group integrity:
Mass Spectrometry (MS)
Electrospray Ionization (ESI+):
-
m/z 245.1 [M – Cl]⁺ (calculated for C₁₁H₁₄F₃N₂⁺: 245.1).
-
Isotopic pattern consistent with a single chlorine atom (³⁵Cl, 75%; ³⁷Cl, 25%).
Comparative Analysis of Synthetic Efficiency
Table 2: Yield and Purity Across Methods
| Method | Yield (%) | Purity (HPLC) | Time (h) |
|---|---|---|---|
| Direct Protonation | 82 | 98.5 | 1 |
| NAS with Piperazine | 68 | 95.2 | 24 |
Key Observations:
Chemical Reactions Analysis
1-[2-(Trifluoromethyl)phenyl]piperazin-1-ium;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles such as hydroxide or alkoxide ions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
1-[2-(Trifluoromethyl)phenyl]piperazin-1-ium;chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, such as depression and anxiety.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[2-(Trifluoromethyl)phenyl]piperazin-1-ium;chloride involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, which play a role in mood regulation . The trifluoromethyl group enhances the compound’s binding affinity and potency, leading to more pronounced biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
The biological activity of piperazinium derivatives is highly sensitive to substituents on the aromatic ring. Key comparisons include:
- Trifluoromethyl vs. Halogens : The -CF₃ group in the ortho position (as in the target compound) confers superior lipophilicity (log k ≈ 3.5) compared to -Cl or -F analogs, enhancing membrane permeability and target engagement .
- Positional Isomerism : Ortho-substituted -CF₃ derivatives exhibit higher antimicrobial activity than meta or para isomers, likely due to steric effects influencing receptor binding .
Modifications on the Piperazine Core
Quaternary piperazinium salts are compared with tertiary analogs and derivatives bearing additional functional groups:
- Quaternary vs. Tertiary : The charged quaternary ammonium group improves water solubility and stability, critical for formulation, but may reduce blood-brain barrier penetration compared to neutral analogs .
- Side Chain Effects : Hydroxyethyl or carbamoyloxypropyl side chains (e.g., in compounds 5d and 8h) enhance activity against M. tuberculosis by promoting target affinity .
Pharmacological Activity Comparisons
Antimycobacterial Activity
- The target compound demonstrates MIC values comparable to isoniazid (INH) against M. kansasii (2 µg/mL vs. 1 µg/mL for INH) .
- Mechanistic Insight : Unlike pyridine-based CYP51 inhibitors (e.g., UDO and UDD), which target T. cruzi , the target compound likely disrupts mycobacterial cell wall synthesis via undefined mechanisms.
Lipophilicity and ADME Properties
- log k Values: The target compound’s log k (3.5) is higher than alkoxycarbonylamino-substituted analogs (e.g., 8h: log k = 4.2), indicating balanced lipophilicity for oral absorption .
- Metabolic Stability : The -CF₃ group resists oxidative metabolism, extending half-life compared to -OCH₃ or -NHCO₂R derivatives .
Structural and Crystallographic Insights
- Crystal Packing : Unlike 1-(3-chlorophenyl)piperazinium chloride, which forms hydrogen-bonded dimers , the target compound’s ortho-CF₃ group may induce steric hindrance, altering crystal lattice interactions.
Biological Activity
1-[2-(Trifluoromethyl)phenyl]piperazin-1-ium;chloride is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential antimicrobial and cytotoxic activities. This article reviews the biological activity of this compound, focusing on its structure-activity relationships (SAR), efficacy against various pathogens, and cytotoxic effects.
Chemical Structure and Properties
The compound is characterized by the presence of a piperazine ring substituted with a trifluoromethylphenyl group. Its chemical formula is C11H14ClF3N2, and it possesses significant lipophilicity due to the trifluoromethyl group, which can influence its biological activity.
Antimicrobial Activity
1-[2-(Trifluoromethyl)phenyl]piperazin-1-ium;chloride has been investigated for its antimicrobial properties, particularly against mycobacterial strains. The following table summarizes key findings related to its antimicrobial efficacy:
The compound exhibited potent activity against Mycobacterium tuberculosis, with an MIC value indicating effective inhibition of bacterial growth. Notably, it showed comparable efficacy to established antimycobacterial agents like isoniazid.
Structure-Activity Relationships (SAR)
Research highlights the importance of electronic and steric properties in determining the biological activity of piperazine derivatives. The following observations have been made regarding SAR:
- Electron-Withdrawing Groups : Compounds with electron-withdrawing substituents, such as trifluoromethyl or nitro groups, demonstrated enhanced antimycobacterial activity. Conversely, electron-donating groups tended to reduce effectiveness .
- Lipophilicity : Increased lipophilicity was correlated with improved antimicrobial activity against mycobacterial strains, suggesting that hydrophobic interactions play a critical role in the binding affinity of these compounds to bacterial targets .
Cytotoxicity Studies
Cytotoxicity assessments using human cell lines (e.g., HepG2) revealed that 1-[2-(Trifluoromethyl)phenyl]piperazin-1-ium;chloride exhibited minimal cytotoxic effects at concentrations effective against pathogens. This characteristic is crucial for developing therapeutic agents with favorable safety profiles .
Study 1: Antimycobacterial Efficacy
A study conducted on a series of piperazine derivatives demonstrated that 1-[2-(Trifluoromethyl)phenyl]piperazin-1-ium;chloride had an MIC value of 31.75 μM against M. kansasii, comparable to traditional treatments . The study emphasized the role of structural modifications in enhancing antimicrobial potency.
Study 2: Cytotoxicity Assessment
In vitro tests on HepG2 cells indicated that the compound was non-cytotoxic at concentrations that inhibited mycobacterial growth significantly. This finding supports the potential use of this compound in clinical settings where both efficacy and safety are paramount .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
